molecular formula C11H22ClNO2 B2983865 3-[Cycloheptyl(methyl)amino]propanoic acid;hydrochloride CAS No. 2408965-44-4

3-[Cycloheptyl(methyl)amino]propanoic acid;hydrochloride

Cat. No.: B2983865
CAS No.: 2408965-44-4
M. Wt: 235.75
InChI Key: KAEOYGBPKLPGOA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[Cycloheptyl(methyl)amino]propanoic acid;hydrochloride involves several steps. One common synthetic route includes the reaction of cycloheptylamine with methyl acrylate to form an intermediate, which is then hydrolyzed to yield the desired product . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-[Cycloheptyl(methyl)amino]propanoic acid;hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[Cycloheptyl(methyl)amino]propanoic acid;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[Cycloheptyl(methyl)amino]propanoic acid;hydrochloride involves its interaction with GABA receptors in the brain. It binds to the alpha-2-delta subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters and thereby exerting its anticonvulsant and analgesic effects. This interaction modulates neuronal excitability and provides therapeutic benefits in various neurological conditions.

Comparison with Similar Compounds

3-[Cycloheptyl(methyl)amino]propanoic acid;hydrochloride is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:

These compounds share some similarities in their therapeutic applications but differ in their molecular targets and mechanisms of action.

Properties

IUPAC Name

3-[cycloheptyl(methyl)amino]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-12(9-8-11(13)14)10-6-4-2-3-5-7-10;/h10H,2-9H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEOYGBPKLPGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)C1CCCCCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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